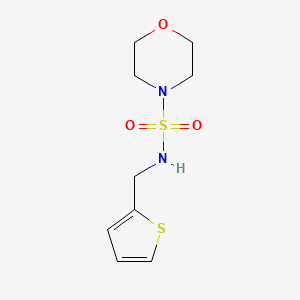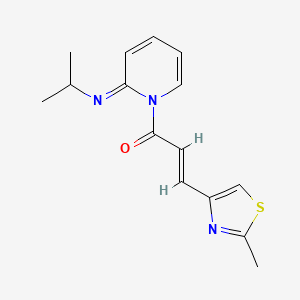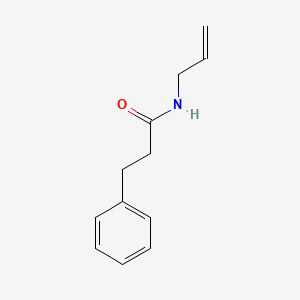
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide, also known as TMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMS belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. This inhibition has potential therapeutic applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
Wirkmechanismus
The mechanism of action of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide is not fully understood. However, it has been suggested that N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, leading to a decrease in the pH of the surrounding tissue.
Biochemical and Physiological Effects:
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has also been found to inhibit the replication of the human immunodeficiency virus (HIV) by interfering with the viral protease enzyme. In addition, N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. However, N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has not been extensively studied in vivo, and its potential side effects are not known.
Zukünftige Richtungen
There are several future directions for the study of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide. One area of research is the development of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide-based drugs for the treatment of various diseases, including cancer, HIV, and neurological disorders. Another area of research is the investigation of the mechanism of action of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide, which could lead to a better understanding of its potential therapeutic applications. Finally, the in vivo testing of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide could provide valuable information on its safety and efficacy.
Synthesemethoden
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide can be synthesized using various methods, including the reaction of morpholine with thiophen-2-carboxaldehyde, followed by the addition of sulfamic acid. Another method involves the reaction of morpholine with thiophen-2-carboxylic acid, followed by the addition of sulfuryl chloride. Both methods result in the formation of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide, which can be purified using column chromatography.
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c12-16(13,11-3-5-14-6-4-11)10-8-9-2-1-7-15-9/h1-2,7,10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGCYNFVVQSEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)

![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)

![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)


![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)